Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate
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Overview
Description
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 g/mol . It is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a cyclopropyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopropyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-4-oxobutanoate: Lacks the cyclopropyl ring, making it less sterically hindered.
Methyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Acetyl-4-cyclopropyl-4-oxobutanoic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to the presence of the cyclopropyl ring, which imparts steric hindrance and affects the compound’s reactivity and interaction with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological interactions .
Properties
IUPAC Name |
ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)9(7(2)12)6-10(13)8-4-5-8/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXKYGJIIHLFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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